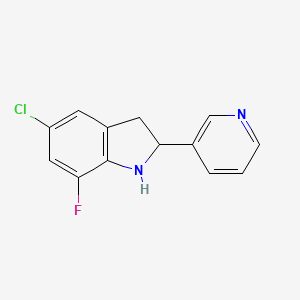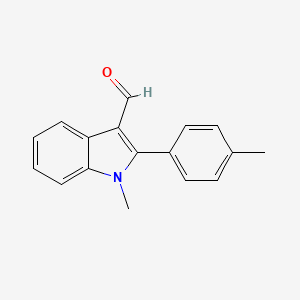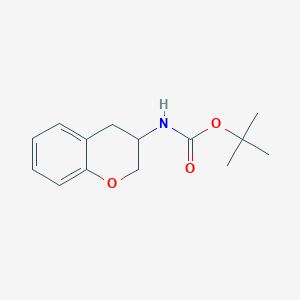
5-(Bromomethyl)-2-methyl-1h-isoindole-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-methylisoindoline-1,3-dione: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromomethyl group in this compound makes it a valuable intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione typically involves the bromination of 2-methylisoindoline-1,3-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-methylisoindoline-1,3-dione: undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include carboxylic acids and other oxidized forms.
Reduction: Products include methyl derivatives and other reduced forms.
科学研究应用
5-(Bromomethyl)-2-methylisoindoline-1,3-dione: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
5-(Bromomethyl)-2-methylisoindoline-1,3-dione: can be compared with other similar compounds such as:
5-(Chloromethyl)-2-methylisoindoline-1,3-dione: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.
5-(Fluoromethyl)-2-methylisoindoline-1,3-dione: Contains a fluoromethyl group, which can lead to different chemical and biological properties.
5-(Iodomethyl)-2-methylisoindoline-1,3-dione: The presence of an iodomethyl group can result in higher reactivity compared to the bromomethyl derivative.
The uniqueness of 5-(Bromomethyl)-2-methylisoindoline-1,3-dione lies in its specific reactivity and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
29456-03-9 |
|---|---|
分子式 |
C10H8BrNO2 |
分子量 |
254.08 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8BrNO2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5H2,1H3 |
InChI 键 |
CZRUPMMLTRNZPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11862241.png)
![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)



![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)

![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)




